molecular formula C8H5F7N2 B2910176 6-(Perfluoropropyl)pyridin-3-amine CAS No. 317810-57-4

6-(Perfluoropropyl)pyridin-3-amine

Cat. No.: B2910176
CAS No.: 317810-57-4
M. Wt: 262.131
InChI Key: BYLZHFMTBONWJX-UHFFFAOYSA-N
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Description

6-(Perfluoropropyl)pyridin-3-amine is a fluorinated pyridine derivative characterized by the presence of a perfluoropropyl group attached to the pyridine ring. This compound is of significant interest due to its unique chemical properties, which include high thermal stability, resistance to oxidation, and strong electron-withdrawing effects. These attributes make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, which utilizes palladium catalysts to facilitate the coupling of 5-bromo-2-methylpyridin-3-amine with perfluoropropyl boronic acid . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in solvents like ethanol or water.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(Perfluoropropyl)pyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The perfluoropropyl group can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 6-(Perfluoropropyl)pyridin-3-amine involves its interaction with molecular targets through its electron-withdrawing perfluoropropyl group. This group can influence the electronic properties of the pyridine ring, enhancing its reactivity and binding affinity to specific targets. The compound can modulate various biochemical pathways, depending on its functionalization and the context of its application .

Comparison with Similar Compounds

Uniqueness: 6-(Perfluoropropyl)pyridin-3-amine stands out due to its specific perfluoropropyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidative degradation .

Properties

IUPAC Name

6-(1,1,2,2,3,3,3-heptafluoropropyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F7N2/c9-6(10,7(11,12)8(13,14)15)5-2-1-4(16)3-17-5/h1-3H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLZHFMTBONWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F7N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895716
Record name 6-(Heptafluoropropyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317810-57-4
Record name 6-(Heptafluoropropyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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